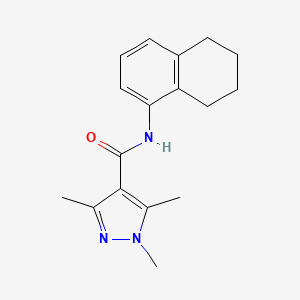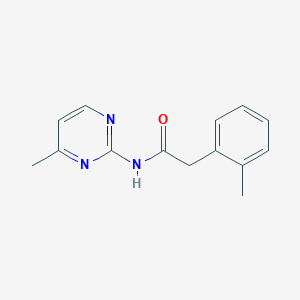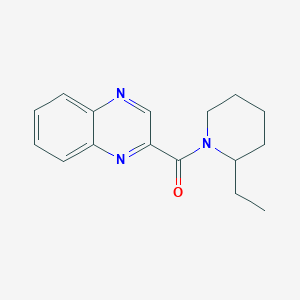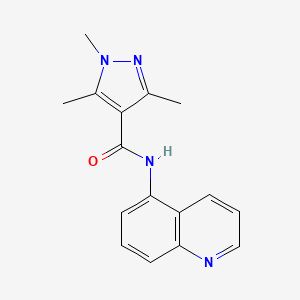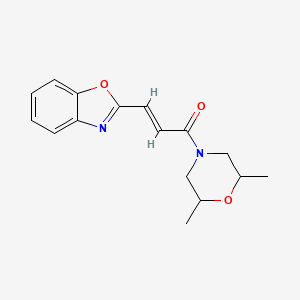
(E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one, also known as BmPro-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
(E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one works by binding to specific target proteins and altering their activity. This compound has been found to bind to the active site of enzymes, blocking their activity and preventing them from functioning properly. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one has been found to interact with specific amino acid residues in proteins, leading to changes in protein conformation and function.
Biochemical and Physiological Effects:
(E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one has a wide range of biochemical and physiological effects, including inhibition of enzyme activity, regulation of protein-protein interactions, and modulation of cell signaling pathways. This compound has been found to be particularly effective at inhibiting the activity of kinases, which are involved in a variety of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one in lab experiments is its high specificity for target proteins. This compound has been found to bind to specific proteins with high affinity, allowing researchers to study the activity of these proteins in detail. However, one limitation of using (E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving (E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one. One area of interest is the development of new derivatives of this compound with improved solubility and specificity for target proteins. In addition, researchers may explore the use of (E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one in combination with other compounds for studying complex biological processes. Finally, further studies may be conducted to investigate the potential therapeutic applications of (E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one in the treatment of various diseases.
Métodos De Síntesis
(E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine-4-carbaldehyde with 2-amino-phenol in the presence of an acid catalyst, followed by the addition of acetylacetone and a base. This reaction results in the formation of (E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one as a yellow solid.
Aplicaciones Científicas De Investigación
(E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and fluorescence imaging. This compound has been found to be particularly useful for studying the activity of various enzymes, including kinases and proteases.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-18(10-12(2)20-11)16(19)8-7-15-17-13-5-3-4-6-14(13)21-15/h3-8,11-12H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCMMMDJFBFVRV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

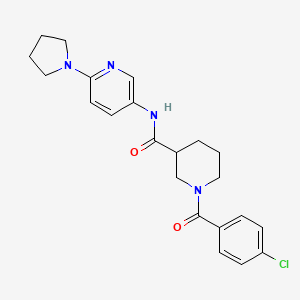
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
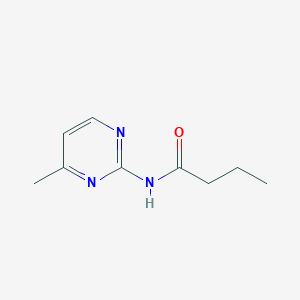
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)



![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
